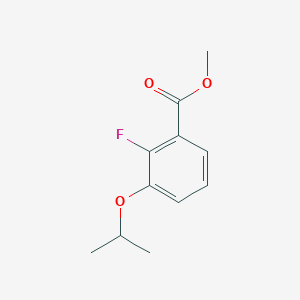

2-Fluoro-3-(1-methylethoxy)-benzoic acid methyl ester

Description

2-Fluoro-3-(1-methylethoxy)-benzoic acid methyl ester is a fluorinated aromatic ester characterized by a fluorine atom at the 2-position and a 1-methylethoxy (isopropoxy) group at the 3-position of the benzoic acid scaffold. This compound (CAS: 1342967-28-5) has been listed as a discontinued product by CymitQuimica, with purity up to 98% .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-3-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-7(2)15-9-6-4-5-8(10(9)12)11(13)14-3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNYTIDTGAHUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(1-methylethoxy)-benzoic acid methyl ester typically involves the esterification of 2-Fluoro-3-(1-methylethoxy)-benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(1-methylethoxy)-benzoic acid methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Reduction reactions are usually conducted in anhydrous conditions using lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: 2-Fluoro-3-(1-methylethoxy)-benzoic acid and methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: 2-Fluoro-3-(1-methylethoxy)-benzyl alcohol.

Scientific Research Applications

2-Fluoro-3-(1-methylethoxy)-benzoic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(1-methylethoxy)-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the ester group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogues:

Key Observations :

- Fluorine Position : Fluorine at the 2-position (target compound) vs. 4-position (4-fluoro-3-methoxy derivative) alters electronic effects on the aromatic ring, influencing reactivity in substitution or coupling reactions .

- Ether vs.

- Nitro vs. Hydroxyl Substituents : The nitro group in 4-(3-nitrobenzyloxy)-benzoic acid methyl ester enhances electrophilicity, making it reactive in further reductions or substitutions .

Physicochemical Properties

- Thermal Stability : Boron-containing esters (e.g., ethyl 2-methyl-3-(dioxaborolan-2-yl)benzoate) exhibit high thermal stability, whereas nitro-substituted esters may decompose under harsh conditions .

Biological Activity

2-Fluoro-3-(1-methylethoxy)-benzoic acid methyl ester (CAS No: 1394964-61-4) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and mechanisms of action based on recent research findings.

- Molecular Formula : C11H13FO3

- Molecular Weight : 216.22 g/mol

- Purity : Typically ≥97%

- Appearance : Not specified in available data

The compound features a benzoic acid core with a fluorine atom and a methoxyethyl substituent, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Fluorination : Utilizing reagents such as Selectfluor or DAST to introduce the fluorine atom.

- Esterification : Reacting benzoic acid derivatives with methanol in the presence of an acid catalyst to form the methyl ester.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit various pharmacological activities, including:

- Anti-inflammatory effects : Some studies have shown that related compounds can inhibit key inflammatory pathways by modulating cytokine production and enzyme activity .

- Antimicrobial properties : The presence of fluorine in organic compounds often enhances their antimicrobial efficacy due to increased lipophilicity and bioavailability.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular responses.

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of various benzoic acid derivatives, including this compound. Results indicated significant inhibition of pro-inflammatory cytokines (IL-6, TNF-α) at concentrations between 10 µM and 100 µM, suggesting potential therapeutic applications in inflammatory diseases .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial activity of fluorinated benzoic acids. The study demonstrated that this compound exhibited notable antibacterial effects against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C11H13FO3 |

| Molecular Weight | 216.22 g/mol |

| Purity | ≥97% |

| CAS Number | 1394964-61-4 |

| Biological Activity | Observations |

|---|---|

| Anti-inflammatory | Inhibition of IL-6, TNF-α |

| Antimicrobial | MIC = 50 µg/mL |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Fluoro-3-(1-methylethoxy)-benzoic acid methyl ester, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving alkylation and esterification. For example, fluorination via nucleophilic aromatic substitution (e.g., using KF or BBr3 for demethylation ), followed by isopropoxy group introduction via Williamson ether synthesis. Esterification of the carboxylic acid with methanol and a catalyst like dicyclohexylcarbodiimide (DCC) enhances yield . Optimization parameters include solvent polarity (e.g., DMF for SNAr reactions), temperature control (60–80°C), and stoichiometric ratios of reagents .

Q. Which analytical techniques are most effective for characterizing purity and structure?

- Methodology :

- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .

- NMR : Confirm substituent positions (¹H NMR for methoxy/methyl groups; ¹⁹F NMR for fluorine environment) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- TLC : Monitor reaction progress using silica plates and ethyl acetate/hexane eluents .

Q. What safety precautions are necessary when handling this compound?

- Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Toxicity data from analogs suggest potential respiratory irritation; store at 2–8°C in inert atmosphere .

Advanced Research Questions

Q. How do substituent positions influence reactivity in nucleophilic substitution reactions?

- Analysis : The 2-fluoro group directs electrophilic attack to the para position, while the 3-isopropoxy group sterically hinders ortho substitution. Computational studies (DFT) can predict electronic effects (e.g., Hammett σ values) . Contrast with 4-fluoro analogs shows lower reactivity due to reduced ring activation .

Q. What challenges arise in achieving regioselectivity during synthesis, and how are they addressed?

- Challenges : Competing etherification at multiple hydroxyl sites in precursor molecules.

- Solutions : Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl protection) or directing groups (e.g., boronic acids in Suzuki couplings) . Kinetic vs. thermodynamic control in fluorination (e.g., BBr3 vs. HF-pyridine) impacts regioselectivity .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced antimicrobial properties?

- Methodology :

- Bioassays : Test against Gram-positive/negative bacteria (MIC values).

- SAR Insights : Fluorine enhances membrane penetration; isopropoxy groups improve lipophilicity (logP ~2.5). Derivatives with additional electron-withdrawing groups (e.g., nitro) show increased activity .

Q. What computational methods predict the compound’s interactions with biological targets?

- Tools : Molecular docking (AutoDock Vina) to assess binding to bacterial enoyl-ACP reductase. MD simulations (GROMACS) evaluate stability in lipid bilayers . QSAR models correlate substituent electronic parameters (HOMO-LUMO gaps) with inhibitory potency .

Q. How does fluorination impact stability and electronic properties?

- Effects :

- Stability : Fluorine reduces metabolic degradation (C-F bond strength).

- Electronics : Electron-withdrawing effect lowers pKa of the carboxylic acid (experimental pKa ~2.8 vs. ~4.2 for non-fluorinated analogs) .

Key Research Gaps and Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.